molecular formula C21H21N5 B2568062 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890886-68-7

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2568062
CAS No.: 890886-68-7
M. Wt: 343.434
InChI Key: YDJLUNDAYYTRKT-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:

  • 3,4-Dimethylphenyl group at the 1-position: Provides steric bulk and hydrophobic interactions.
  • 4-Ethylphenyl group at the N-amine position: Enhances lipophilicity compared to methyl or methoxy substituents.

This compound is hypothesized to exhibit kinase inhibitory activity due to structural similarities with known pyrazolo[3,4-d]pyrimidine-based kinase inhibitors (e.g., Ibrutinib) .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-4-16-6-8-17(9-7-16)25-20-19-12-24-26(21(19)23-13-22-20)18-10-5-14(2)15(3)11-18/h5-13H,4H2,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDJLUNDAYYTRKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the condensation of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3,4-dimethylphenylhydrazine with 4-ethylbenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using reagents like halogens or alkylating agents.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . Research indicates that such compounds can inhibit various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation.

Case Study : A study published in ACS Omega demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibited potent activity against breast cancer cells through the inhibition of cyclin-dependent kinases (CDKs) .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazolo[3,4-d]pyrimidines are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.

Data Table: Inhibition of COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine6578
Reference Compound A5070
Reference Compound B3085

This table summarizes the inhibition percentages of COX enzymes by the compound compared to reference compounds .

Neuroprotective Properties

Emerging research suggests neuroprotective effects of pyrazolo[3,4-d]pyrimidines. The compound has been shown to reduce oxidative stress markers and improve neuronal survival in vitro.

Case Study : A recent investigation indicated that treatment with the compound led to a significant decrease in apoptotic markers in neuronal cell cultures exposed to neurotoxic agents .

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. For example, it may inhibit the activity of certain kinases, resulting in the suppression of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares substituents, biological activities, and key properties of the target compound and its analogs:

Compound Name Substituents (R1, R2) Biological Activity Key Properties References
Target Compound R1: 3,4-dimethylphenyl; R2: 4-ethylphenyl Not explicitly reported (kinase inhibition hypothesized) High lipophilicity (logP ~4.2*), moderate steric bulk -
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-...) R1: 2-chloro-2-(4-chlorophenyl)ethyl; R2: 4-fluorobenzyl Neuroblastoma (SK-N-BE(2)) cell line activity (EC50: 5.74 ng/mL) CNS-penetrant; requires GO nanosheets for delivery
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-... R1: 2,4-dimethylphenyl; R2: 4-methylbenzyl Not reported Reduced steric hindrance at R1 compared to target
Ibrutinib (1-[(3R)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one) R1: 4-phenoxyphenyl; R2: Piperidinyl-acrylamide Bruton’s tyrosine kinase (BTK) inhibitor (FDA-approved for lymphoma) High selectivity; covalent binding to BTK
Compound 2a (1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-...) R1: 2-chloro-2-phenylethyl; R2: 2-chlorophenyl; S-substituent: methylthio Antiproliferative activity (unspecified) Enhanced solubility due to thioether group

*Estimated using ChemDraw.

Key Observations:
  • Substituent Position : The 3,4-dimethylphenyl group (target) may improve binding in hydrophobic pockets compared to 2,4-dimethylphenyl () .
  • Biological Activity : S29’s chloro/fluorine substituents enable neuroblastoma activity, while the target’s ethyl group may optimize metabolic stability .

Biological Activity

1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, identified by CAS number 890886-68-7, is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. It has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

  • Molecular Formula: C21_{21}H21_{21}N5_5
  • Molecular Weight: 343.4 g/mol
  • IUPAC Name: 1-(3,4-dimethylphenyl)-N-(4-ethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Synthesis

The synthesis of this compound typically involves the condensation of 3,4-dimethylphenylhydrazine with 4-ethylbenzaldehyde to form a hydrazone intermediate, which is then cyclized with a pyrimidine derivative under acidic or basic conditions. Optimizing reaction conditions is crucial for achieving high yields and purity .

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit various kinases involved in cancer cell proliferation and survival pathways. The mechanism of action often involves the modulation of signaling pathways that are critical for tumor growth.

Case Study: In Vitro Analysis

A study evaluated the cytotoxic effects of related pyrazolo compounds on different cancer cell lines. The results demonstrated that certain derivatives exhibited IC50_{50} values in the low micromolar range against breast and lung cancer cell lines, suggesting that modifications in their structure can enhance their anticancer potency .

Anti-inflammatory Properties

In addition to anticancer activity, pyrazolo compounds have been explored for their anti-inflammatory effects. Research has identified specific derivatives that act as selective COX-2 inhibitors.

Comparative Study: COX Inhibition

A comparative study assessed the anti-inflammatory activity of several pyrazolo derivatives against COX enzymes. The following table summarizes the IC50_{50} values for selected compounds:

CompoundIC50_{50} (μg/mL)COX-1 InhibitionCOX-2 Inhibition
Compound A60.56ModerateHigh
Compound B57.24LowVery High
Compound C69.15LowModerate
Diclofenac54.65HighVery High

These findings indicate that some derivatives may offer comparable or superior anti-inflammatory effects compared to established NSAIDs like diclofenac .

The biological activity of this compound likely involves its interaction with specific molecular targets such as protein kinases and inflammatory mediators. By binding to these targets, the compound can modulate various cellular processes including apoptosis and inflammatory responses.

Interaction with Kinases

The compound may inhibit specific kinases involved in cell signaling pathways that promote cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Inhibition of COX Enzymes

As a potential COX-2 inhibitor, this compound may reduce inflammation by blocking the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain.

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